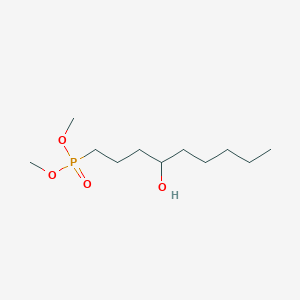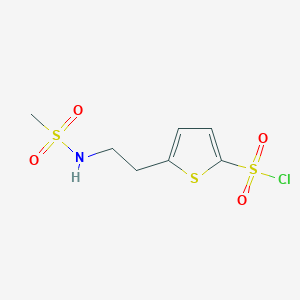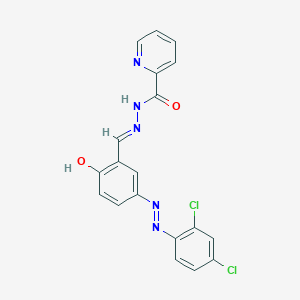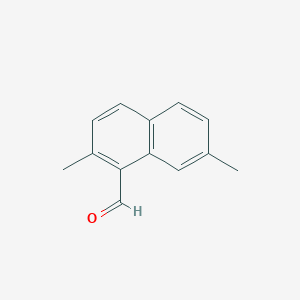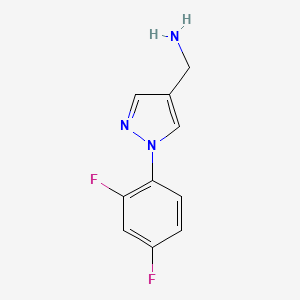![molecular formula C49H35N B12826698 N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is an organic compound known for its significant role in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its complex molecular structure, which includes biphenyl and fluorenyl groups, making it an excellent hole-transport material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to purify the final product, ensuring it meets the stringent requirements for use in electronic devices.
Chemical Reactions Analysis
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce fully hydrogenated biphenyl compounds.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is extensively used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Light-Emitting Diodes (OLEDs): It serves as a hole-transport material, enhancing the efficiency and longevity of OLED devices.
Polymer Photovoltaics (OPV): Used in the fabrication of OPV cells due to its excellent charge transport properties.
Perovskite Solar Cells: Enhances the performance and stability of perovskite solar cells.
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine involves its ability to transport holes efficiently in electronic devices. The molecular structure allows for effective charge transfer, reducing energy loss and improving device performance. The compound interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transport material used in OLEDs.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine stands out due to its unique combination of biphenyl and fluorenyl groups, which provide superior hole-transport capabilities and stability compared to other similar compounds. This makes it a preferred choice in high-performance electronic devices.
Properties
Molecular Formula |
C49H35N |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
9,9-diphenyl-N,N-bis(4-phenylphenyl)fluoren-4-amine |
InChI |
InChI=1S/C49H35N/c1-5-16-36(17-6-1)38-28-32-42(33-29-38)50(43-34-30-39(31-35-43)37-18-7-2-8-19-37)47-27-15-26-46-48(47)44-24-13-14-25-45(44)49(46,40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-35H |
InChI Key |
SQYTVGCILBVCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC6=C5C7=CC=CC=C7C6(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


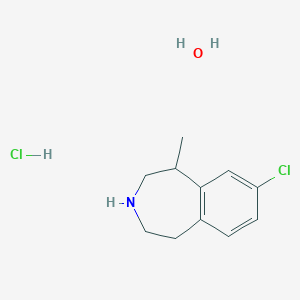

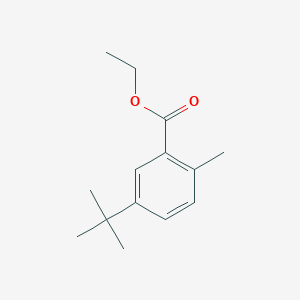
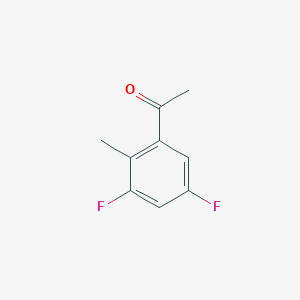
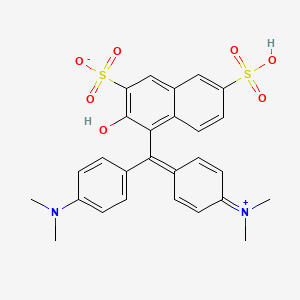
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
